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Compound of Interest

Compound Name: 5-Chloro-6-methoxynicotinic acid

Cat. No.: B1367998 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-6-
methoxynicotinic acid (CAS No: 884494-85-3), a key intermediate in pharmaceutical

synthesis.[1][2] This document is intended for researchers, scientists, and drug development

professionals, offering a detailed exploration of its structural elucidation through Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The

causality behind experimental choices and data interpretation is emphasized to provide field-

proven insights.

Introduction to 5-Chloro-6-methoxynicotinic Acid
5-Chloro-6-methoxynicotinic acid is a substituted pyridine derivative with the molecular

formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol .[1][2] Its structure, featuring a

carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring, makes it a valuable

building block in the synthesis of various active pharmaceutical ingredients. Accurate and

comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and

stability, ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. For 5-Chloro-6-methoxynicotinic acid, both ¹H and ¹³C

NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data
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Due to the limited availability of public experimental spectra, the following ¹H NMR data is

predicted using advanced computational algorithms. These predictions are based on large

databases of known chemical shifts and serve as a reliable guide for experimental verification.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.8 Singlet 1H H-2

~8.3 Singlet 1H H-4

~4.0 Singlet 3H -OCH₃

~13.5 Broad Singlet 1H -COOH

Interpretation and Rationale
The ¹H NMR spectrum of 5-Chloro-6-methoxynicotinic acid is expected to be relatively

simple, with distinct signals for each proton.

Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are expected to appear

as singlets due to the lack of adjacent protons for coupling. Their downfield chemical shifts

(~8.3-8.8 ppm) are a direct consequence of the deshielding effect of the electronegative

nitrogen atom and the overall aromatic system. The proton at the 2-position is typically the

most deshielded.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp

singlet at approximately 4.0 ppm. The chemical shift is characteristic of a methoxy group

attached to an aromatic ring.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly

deshielded and will appear as a broad singlet at a very downfield chemical shift, typically

above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton

of the molecule.
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Chemical Shift (ppm) Assignment

~165 -COOH

~160 C-6

~150 C-2

~140 C-4

~120 C-5

~110 C-3

~55 -OCH₃

Interpretation and Rationale
Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon,

appearing around 165 ppm.

Aromatic Carbons: The carbons of the pyridine ring are found in the aromatic region (110-

160 ppm). The carbon attached to the oxygen (C-6) is expected to be the most downfield

among the ring carbons, followed by the carbons in close proximity to the nitrogen atom (C-

2). The carbon bearing the chlorine atom (C-5) will also be influenced, and its chemical shift

can be predicted using established substituent effects.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will have a characteristic

chemical shift around 55 ppm.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-6-methoxynicotinic acid
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of

solvent is critical to avoid overlapping signals with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for

data acquisition.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Optimize the spectral width to cover the expected chemical shift range (typically 0-15

ppm).

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64

scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Use a wider spectral width (e.g., 0-200 ppm).

A larger number of scans will be required due to the lower natural abundance of ¹³C

(typically several hundred to thousands of scans).

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3100-3000 Medium C-H stretch (Aromatic)

~2950-2850 Medium C-H stretch (Methoxy)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong
C=C and C=N stretch

(Aromatic ring)

~1250 Strong
C-O stretch (Carboxylic acid

and Methoxy)

~800-700 Medium C-Cl stretch

Interpretation and Rationale
The IR spectrum of 5-Chloro-6-methoxynicotinic acid is expected to show characteristic

absorption bands for its functional groups.

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of

the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen

bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹,

while the C-H stretches of the methoxy group are expected just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the

carbonyl (C=O) stretching vibration of the carboxylic acid.

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will give

rise to multiple bands in the 1600-1450 cm⁻¹ region.

C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the

carboxylic acid and the methoxy group are expected in the 1300-1200 cm⁻¹ region.
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C-Cl Stretch: The C-Cl stretching vibration will likely appear in the fingerprint region, typically

between 800 and 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data
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m/z (Mass-to-Charge
Ratio)

Relative Intensity Assignment

187/189 High [M]⁺ (Molecular Ion)

172/174 Medium [M - CH₃]⁺

144/146 Medium [M - COOH]⁺

129 Low [M - COOH - CH₃]⁺

Interpretation and Rationale
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z

187. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 189 with an intensity

of approximately one-third of the molecular ion peak is expected, which is a characteristic

signature of a monochlorinated compound.

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under

electron ionization (EI) or other ionization techniques.

Loss of a methyl radical (-CH₃) from the methoxy group would result in a fragment ion at

m/z 172/174.

Loss of the carboxylic acid group (-COOH) as a radical would lead to a fragment at m/z

144/146.

Subsequent loss of a methyl radical from the [M - COOH]⁺ fragment would give a peak at

m/z 129.

Experimental Protocol for MS Data Acquisition
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be

dissolved in a suitable solvent and introduced via a liquid chromatography (LC) system.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

hard ionization technique that provides detailed fragmentation patterns. Electrospray
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Ionization (ESI) is a softer ionization technique that is useful for determining the molecular

weight with minimal fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Visualizing the Structure and Workflow
Molecular Structure of 5-Chloro-6-methoxynicotinic acid
Caption: Molecular structure of 5-Chloro-6-methoxynicotinic acid.

General Spectroscopic Analysis Workflow

Sample Preparation Data Acquisition

Data Analysis

Dissolution in Solvent

NMR Spectrometer

Mass Spectrometer

KBr Pellet Preparation FTIR Spectrometer

Spectral Interpretation Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Conclusion
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The comprehensive spectroscopic analysis of 5-Chloro-6-methoxynicotinic acid, utilizing ¹H

NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and

quality control. While experimental data remains the gold standard, the predictive data and

interpretations presented in this guide offer a solid foundation for researchers. The detailed

protocols and rationale behind the spectral features aim to empower scientists in their

analytical endeavors, ensuring the reliable characterization of this important pharmaceutical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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